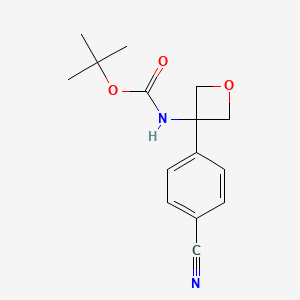![molecular formula C16H32N2 B1525875 (Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine CAS No. 1178501-62-6](/img/structure/B1525875.png)
(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine
Overview
Description
(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine: is a complex organic compound with a molecular weight of 252.44 g/mol. It is characterized by its unique structure, which includes a heptane chain, an 8-methyl-8-azabicyclo[3.2.1]octane ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine . Common synthetic routes may include:
Bicyclic Core Formation: : The 8-methyl-8-azabicyclo[3.2.1]octane ring can be synthesized through intramolecular cyclization reactions, often using starting materials such as 8-aminooctane derivatives.
Heptane Chain Addition: : The heptane chain can be introduced through alkylation reactions, where suitable alkyl halides are reacted with the bicyclic core under appropriate conditions.
Amine Group Introduction: : The amine group can be introduced through reductive amination reactions, where an aldehyde or ketone derivative of the bicyclic core is reacted with an amine source in the presence of a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, optimized for efficiency and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the specific conditions and reagents used.
Reduction: : Reduction reactions can be employed to convert the compound into its corresponding amine derivatives or to reduce any oxidized functional groups.
Substitution: : Nucleophilic substitution reactions can be used to replace functional groups on the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine: has several scientific research applications, including:
Chemistry: : The compound can be used as a building block in organic synthesis, serving as a precursor for the synthesis of more complex molecules.
Biology: : It may be used in biological studies to investigate its interactions with biological macromolecules, such as enzymes and receptors.
Medicine: : The compound has potential medicinal applications, including the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: : It can be utilized in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine: can be compared with other similar compounds, such as:
N-ethyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ylmethylamine
N-propyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ylmethylamine
N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ylmethylamine
These compounds share a similar bicyclic core structure but differ in the length of the alkyl chain attached to the nitrogen atom
Properties
IUPAC Name |
N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]heptan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2/c1-4-6-14(7-5-2)17-12-13-10-15-8-9-16(11-13)18(15)3/h13-17H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAOQISWKJIHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)NCC1CC2CCC(C1)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


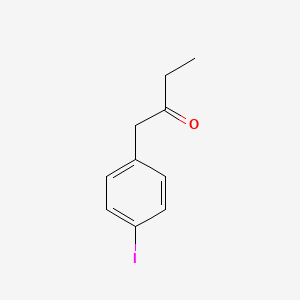

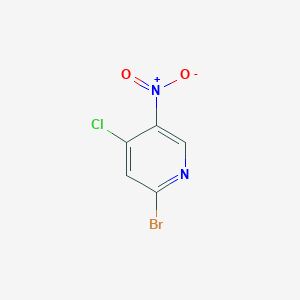
![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid](/img/structure/B1525800.png)
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1525801.png)
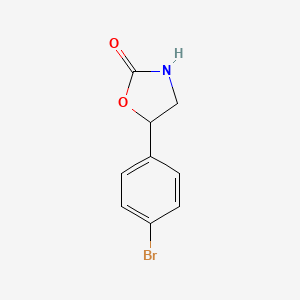

![tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B1525805.png)
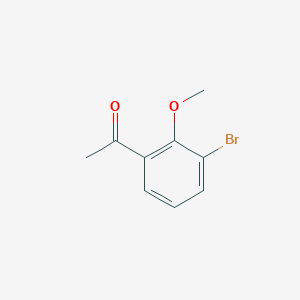
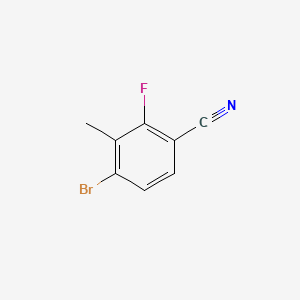
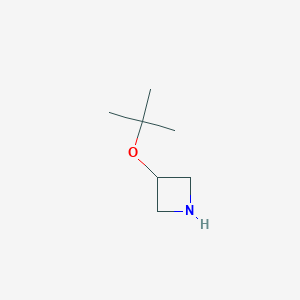
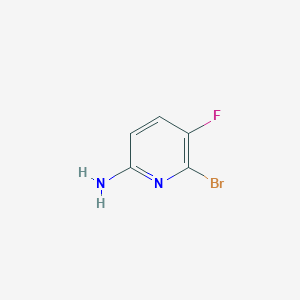
![7,7-Dimethyl-7H-benzo[c]fluorene](/img/structure/B1525813.png)
